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Ethyl 4-methyl-3-pentenoate

Regulatory Science Food Safety Flavor Chemistry

Ethyl 4-methyl-3-pentenoate (CAS 6849-18-9), also known as 3-pentenoic acid, 4-methyl-, ethyl ester, is a branched, unsaturated fatty acid ester. As a synthetic flavoring substance, it has been officially evaluated and cleared for food use in the European Union, registered under the flavoring substance number FL-no: 09.368.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 6849-18-9
Cat. No. B1623349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-3-pentenoate
CAS6849-18-9
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CC=C(C)C
InChIInChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h5H,4,6H2,1-3H3
InChIKeyYBUMUFVIEWSXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-methyl-3-pentenoate (CAS 6849-18-9) – A Specialized Unsaturated Flavor Ester for Regulated Markets


Ethyl 4-methyl-3-pentenoate (CAS 6849-18-9), also known as 3-pentenoic acid, 4-methyl-, ethyl ester, is a branched, unsaturated fatty acid ester [1]. As a synthetic flavoring substance, it has been officially evaluated and cleared for food use in the European Union, registered under the flavoring substance number FL-no: 09.368 [2]. This clear, colorless liquid is characterized by the presence of an internal double bond and a methyl branch, influencing its physicochemical properties such as its boiling point (166-167 °C) and density (0.910-0.916 g/cm³ at 25 °C) [3].

Why Generic Ester Substitution Fails for Ethyl 4-methyl-3-pentenoate


In fragrance and flavor procurement, closely related esters like ethyl 2-methyl-3-pentenoate (CAS 1617-23-8) cannot be generically interchanged with ethyl 4-methyl-3-pentenoate. Critical differentiators dictate market access and handling. The target compound's European Food Safety Authority (EFSA) clearance as a flavoring substance under FL-no: 09.368 [1] contrasts with a lack of FEMA GRAS status, making it the preferred choice for procuring an EU-compliant aliphatic, unsaturated ester. Furthermore, its significantly higher flash point of 62.78 °C compared to the 43.3 °C of ethyl 2-methyl-3-pentenoate [2] reduces flammability risks during storage and transport, which is a key process safety and procurement decision-making factor.

Quantitative Differentiation Guide: Ethyl 4-methyl-3-pentenoate vs. Closest Analogs


EU Regulatory Clearance Permits Commercial Use Unlike Non-Listed Isomers

Ethyl 4-methyl-3-pentenoate has been formally evaluated by the European Food Safety Authority (EFSA) and is a registered flavoring substance (FL-no: 09.368) in the EU Union List [1]. In contrast, many structurally analogous pentenoate esters, such as some positional isomers, lack this specific EFSA clearance, blocking their commercial use as flavorings in Europe. This regulatory status is a binary selection criterion for procurement.

Regulatory Science Food Safety Flavor Chemistry

Higher Flash Point of Ethyl 4-methyl-3-pentenoate Reduces Handling and Storage Risks

Ethyl 4-methyl-3-pentenoate demonstrates a significantly higher flash point of 62.78 °C (145.00 °F) compared to its close analog, ethyl 2-methyl-3-pentenoate, which has a flash point of 43.3 °C (110 °F) [1][2]. This 19.48 °C lower ignition risk for the target compound is a critical safety advantage for procurement, affecting storage classification, transport regulations, and overall process safety.

Process Safety Physicochemical Property Flavor Chemistry

Thermodynamic Stability Favors 3-Pentenoate Isomer in Isomerization Processes

In a thermodynamic equilibrium, ethyl 4-methyl-3-pentenoate is the dominant isomer. At 25°C, the equilibrium distribution of isomers from ethyl 4-methyl-4-pentenoate yields 90% of the 3-pentenoate isomer and only 10% of the 2-pentenoate isomer [1]. This high selectivity in favoring the target compound can be a key differentiator for processes that rely on a thermodynamic driving force to produce it with high purity.

Synthetic Chemistry Chemical Engineering Isomerization

Variance in Water Solubility and Lipophilicity from Positional Isomers

The structural position of the methyl group and double bond in ethyl 4-methyl-3-pentenoate results in a different physicochemical profile compared to its analog. The target compound has a lower predicted water solubility (430.2 mg/L) and a higher Log Kow (2.67) [1] compared to ethyl 2-methyl-3-pentenoate, which has a predicted water solubility of 555.2 mg/L and a Log Kow of 2.54 [2]. These 125 mg/L and 0.13 log unit shifts indicate slightly greater lipophilicity, which can influence extraction and separation properties.

Physicochemical Property Environmental Fate Formulation Science

Procurement-Driven Application Scenarios for Ethyl 4-methyl-3-pentenoate


EU-Compliant Flavor Formulation

A food technologist developing a flavor for a new alcoholic or non-alcoholic beverage for the European market must use only EU-listed flavoring substances. With FL-no 09.368 [1], ethyl 4-methyl-3-pentenoate is a legally permissible choice, whereas many structural analogs are not. This avoids costly reformulation and regulatory blockades.

Safer Pilot Plant and Manufacturing Scale-Up

A process chemist scaling up a synthesis in a pilot plant selects ethyl 4-methyl-3-pentenoate over a more flammable positional isomer. Its higher flash point of 62.78 °C, compared to the 43.3 °C of ethyl 2-methyl-3-pentenoate [2], simplifies safety protocols, reduces the need for explosion-proof equipment, and aligns with process safety management.

Synthesis Route Design Using Thermodynamic Driving Force

A synthetic organic chemist designs a route involving an isomerization step. By targeting ethyl 4-methyl-3-pentenoate, the chemist exploits a thermodynamic equilibrium that favors the 3-pentenoate isomer by a 9:1 ratio over the 2-pentenoate isomer at 25°C [3]. This ensures a high-yielding, more selective process.

Analytical Method Development and Quality Control

Analytical chemists establish a robust HPLC or GC-MS method to identify and quantify volatile flavor esters. The unique lipophilic profile of ethyl 4-methyl-3-pentenoate (Log Kow 2.67) compared to its analog (Log Kow 2.54) provides distinct retention times [4], allowing for unambiguous identification in complex mixtures, which is essential for quality control in a procurement setting.

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